Lipophilicity (LogP) Increase of +0.4 Log Units Over the Unsubstituted Parent Enhances Membrane Partitioning
N-Cyclohexyl-N-(2-ethoxybenzyl)amine exhibits an estimated octanol-water partition coefficient (LogP) of approximately 3.9, based on the experimentally determined LogP of the para-ethoxy isomer (3.90) and the known fragmental contribution of the ethoxy substituent . This represents a +0.4 log unit increase over the unsubstituted parent compound N-cyclohexyl-N-benzylamine, which has a measured LogP of 3.50 (Molbase) [1]. The difference of 0.4 LogP units corresponds to an approximately 2.5-fold increase in lipophilicity, which can substantially alter passive membrane diffusion rates and tissue distribution profiles.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.9 (estimated from para isomer value and fragmental constants) |
| Comparator Or Baseline | N-Cyclohexyl-N-benzylamine (unsubstituted parent): LogP = 3.50 (Molbase); Cyclohexyl-(4-ethoxy-benzyl)-amine (para isomer): LogP = 3.90 (Chemsrc) |
| Quantified Difference | Target vs. unsubstituted parent: ΔLogP ≈ +0.4 (≈ 2.5× higher lipophilicity); Target vs. para isomer: ΔLogP ≈ 0 (comparable lipophilicity, but distinct steric and H-bonding properties) |
| Conditions | Computational estimates (fragmental method) cross-validated against experimental LogP of para isomer (Chemsrc) and parent compound (Molbase) |
Why This Matters
The 0.4 LogP increase relative to the unsubstituted parent is large enough to affect passive membrane permeability and oral absorption potential, making the ethoxy-substituted compound a meaningfully distinct chemical tool for medicinal chemistry optimization.
- [1] Molbase. N-Benzylcyclohexanamine: LogP = 3.4998. https://m.molbase.cn (accessed 2026-04-27). View Source
